molecular formula C12H12N2O4 B13707086 Methyl 3-(4-Nitro-3-indolyl)propanoate

Methyl 3-(4-Nitro-3-indolyl)propanoate

Katalognummer: B13707086
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: WFUQIIWMPLQADR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the unique identifier “MFCD31977909” is a chemical substance with specific properties and applications. This compound is often used in various scientific research fields due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD31977909” involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of “MFCD31977909” is scaled up to meet the demand for research and commercial applications. This involves optimizing the reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “MFCD31977909” undergoes various chemical reactions, including:

    Oxidation: The addition of oxygen atoms to the compound, often resulting in the formation of oxides.

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.

    Substitution: The replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

The compound “MFCD31977909” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: Employed in biochemical assays and as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD31977909” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Eigenschaften

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

methyl 3-(4-nitro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-9-3-2-4-10(12(8)9)14(16)17/h2-4,7,13H,5-6H2,1H3

InChI-Schlüssel

WFUQIIWMPLQADR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCC1=CNC2=C1C(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.